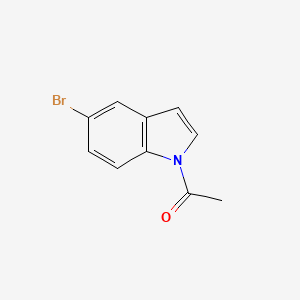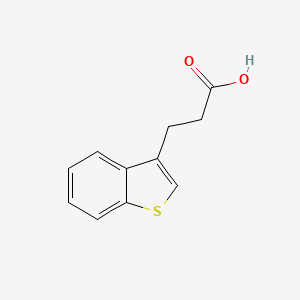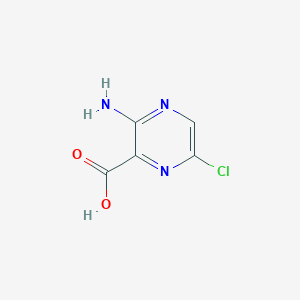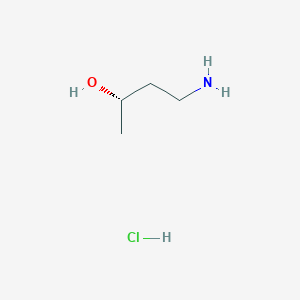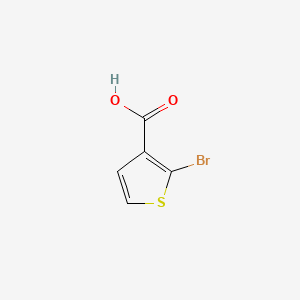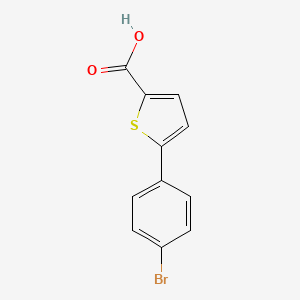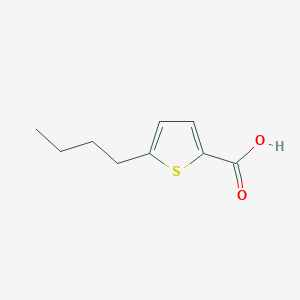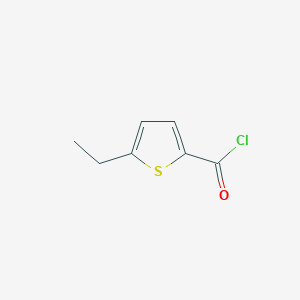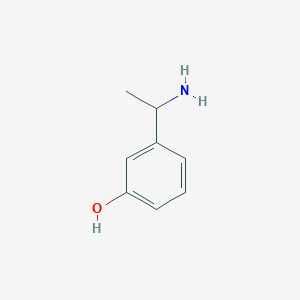
3-(1-Aminoethyl)phenol
概述
描述
3-(1-Aminoethyl)phenol: is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, where the hydroxyl group is substituted at the third position by an aminoethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)phenol can be achieved through several methods. One common approach involves the reduction of 3’-hydroxyacetophenone using engineered transaminase polypeptides. This method allows for the conversion of 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)phenol with high enantiomeric excess and percentage conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts and engineered enzymes to ensure high yield and purity. The process typically includes the use of host cells capable of expressing the engineered transaminases, which facilitate the conversion of the substrate to the desired product .
化学反应分析
Types of Reactions: 3-(1-Aminoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of stable amines.
Substitution: Formation of ethers or esters.
科学研究应用
Chemistry: 3-(1-Aminoethyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of aminoethyl substitution on phenolic compounds .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials that require specific functional groups for enhanced properties .
作用机制
The mechanism of action of 3-(1-Aminoethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .
相似化合物的比较
3-(1-Hydroxyethyl)phenol: Similar structure but with a hydroxyl group instead of an amino group.
3-(1-Methoxyethyl)phenol: Contains a methoxy group instead of an amino group.
3-(1-Ethyl)phenol: Lacks the amino or hydroxyl substitution.
Uniqueness: 3-(1-Aminoethyl)phenol is unique due to the presence of both an amino group and a hydroxyl group on the phenol ring.
属性
IUPAC Name |
3-(1-aminoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRNDUQAIZJRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63720-38-7 | |
| Record name | 3-(1-aminoethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the biocatalytic synthesis of (S)-3-(1-Aminoethyl)phenol advantageous?
A1: Traditional chemical synthesis of chiral compounds like (S)-3-(1-Aminoethyl)phenol often involves harsh conditions, multiple steps, and can lead to low enantiomeric excess (meaning a mixture of both desired and undesired mirror-image forms of the molecule is produced). The research highlights the use of modified transaminase enzymes as biocatalysts. [, , ] These enzymes offer a more sustainable and efficient approach, allowing for highly selective synthesis of the desired (S)-enantiomer under mild reaction conditions. [, , ]
Q2: What modifications were made to the transaminase enzymes, and how do they improve the synthesis process?
A2: While the specific modifications are not detailed in the abstracts, the research mentions that the modified transaminases exhibit "improved properties" compared to naturally occurring enzymes. [, , ] This likely refers to enhanced activity, stability, and selectivity towards the conversion of 3'-hydroxyacetophenone to (S)-3-(1-Aminoethyl)phenol. These improvements translate to higher conversion rates and enantiomeric excess, making the process more efficient and cost-effective. [, , ]
Q3: What are the potential applications of (S)-3-(1-Aminoethyl)phenol?
A3: The research states that (S)-3-(1-Aminoethyl)phenol and its derivatives are "useful in the production of pharmaceutically active substances." [, , ] This suggests its potential as a chiral building block in drug development. Chiral molecules often exhibit different biological activities depending on their enantiomeric form. Therefore, access to the pure (S)-enantiomer allows for the development of pharmaceuticals with potentially improved efficacy and reduced side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
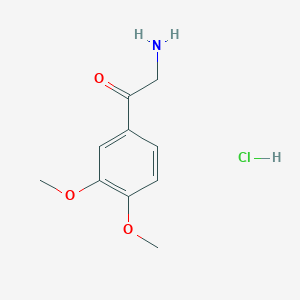
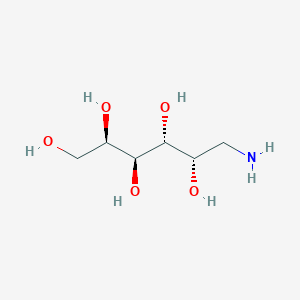
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
